molecular formula C13H11BClFO3 B8452593 (2-Chloro-3'-fluoro-5-methoxy-[1,1'-biphenyl]-4-yl)boronic acid

(2-Chloro-3'-fluoro-5-methoxy-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B8452593
M. Wt: 280.49 g/mol
InChI Key: IRWCJFSLHBVKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-3'-fluoro-5-methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a useful research compound. Its molecular formula is C13H11BClFO3 and its molecular weight is 280.49 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11BClFO3

Molecular Weight

280.49 g/mol

IUPAC Name

[5-chloro-4-(3-fluorophenyl)-2-methoxyphenyl]boronic acid

InChI

InChI=1S/C13H11BClFO3/c1-19-13-6-10(8-3-2-4-9(16)5-8)12(15)7-11(13)14(17)18/h2-7,17-18H,1H3

InChI Key

IRWCJFSLHBVKOW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1OC)C2=CC(=CC=C2)F)Cl)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round-bottom flask was charged with 2-chloro-3′-fluoro-4-iodo-5-methoxy-1,1′-biphenyl (1.68 g, 4.63 mmol), triisopropyl borate (1.399 ml, 6.02 mmol), and THF (23.17 ml). The flask was cooled in a dry ice-acetone bath for 10 min, then n-butyllithium (2.5 M in hexane) (2.409 ml, 6.02 mmol) was added drop wise over 1 min. After 40 min, a solution of 2 N aq. NaOH (25 mL) was added. The resulting biphasic mixture was stirred for 10 min, and then partitioned between water and ether. The layers were separated, and the ethereal layer was extracted with water (2×). The combined aq. extracts were washed with ether, and the ethereal layer was back-extracted with water. The combined aq. layers were acidified with 3N aq. HCl (50 mL), and the aq. mixture was extracted with DCM (3×). The combined DCM-layers were dried over sodium sulfate, filtered, and concentrated to give (2-chloro-3′-fluoro-5-methoxy-[1,1′-biphenyl]-4-yl)boronic acid (0.859 g, 3.06 mmol, 66.1% yield) as an oily solid. m/z (ESI) 281.1 (M+H)+.
Name
2-chloro-3′-fluoro-4-iodo-5-methoxy-1,1′-biphenyl
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.399 mL
Type
reactant
Reaction Step One
Name
Quantity
23.17 mL
Type
solvent
Reaction Step One
Quantity
2.409 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

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